molecular formula C17H25BN2O3 B1418421 N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide CAS No. 874290-95-6

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide

Cat. No. B1418421
M. Wt: 316.2 g/mol
InChI Key: YYWNYUFLSXVMRD-UHFFFAOYSA-N
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Description

“N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide” is a chemical compound. It is used as an organic synthesis material .


Chemical Reactions Analysis

The chemical reactions involving this compound depend on the conditions and the reactants used. Unfortunately, specific chemical reactions involving this compound are not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, etc. Unfortunately, the specific physical and chemical properties for this compound are not available in the search results .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized as a boric acid ester intermediate with benzene rings. It underwent a three-step substitution reaction and its structure was confirmed through FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Density functional theory (DFT) was used to calculate its molecular structure, showing consistency with crystal structures determined by X-ray diffraction (Huang et al., 2021).

Application in Poly(ADP-ribose) Polymerase Inhibitors

  • A series of phenylpyrrolidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors were developed, showing significant potency and cellular efficacy. This development highlights the potential application of similar compounds in the realm of enzyme inhibition and therapeutic applications (Penning et al., 2010).

Development of Deeply Colored Polymers

  • The compound was utilized in the synthesis of polymers containing pyrrolo[3,2-b]pyrrole units. These polymers, characterized by deep colors and solubility in common organic solvents, exhibit potential for various industrial applications, especially where color and solubility are critical factors (Welterlich et al., 2012).

Inhibitory Role in Kinase Superfamily

  • A compound related to the specified chemical was identified as a potent and selective inhibitor of the Met kinase superfamily. This discovery underscores the possible role of similar compounds in targeting specific kinases for therapeutic purposes (Schroeder et al., 2009).

Antitubercular and Antibacterial Activities

  • Derivatives of the compound exhibited notable antitubercular and antibacterial activities, outperforming reference drugs like Pyrazinamide and Streptomycin. This finding suggests a significant potential for these compounds in developing new antibacterial and antitubercular agents (Bodige et al., 2020).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for this compound is not available in the search results .

Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, specific future directions for this compound are not available in the search results .

properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-7-9-14(10-8-13)19-15(21)20-11-5-6-12-20/h7-10H,5-6,11-12H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWNYUFLSXVMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657181
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide

CAS RN

874290-95-6
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874290-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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